molecular formula C20H15BrN4O B2567779 4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-87-5

4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No. B2567779
CAS RN: 847387-87-5
M. Wt: 407.271
InChI Key: XQCGAFBXQCORRM-UHFFFAOYSA-N
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Description

“4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that contains an imidazo[1,2-a]pyrimidine core . This core is significant in the pharmaceutical industry due to its wide range of pharmacological activities .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine derivatives have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Scientific Research Applications

  • Antiviral Activity : A study by De Clercq (2009) discusses the antiviral properties of compounds structurally related to 4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide. These compounds have been explored for their potential in antiviral drug discovery, including the treatment of hemorrhagic fever virus infections and HIV prevention (De Clercq, 2009).

  • Antimicrobial Applications : El‐Wahab et al. (2015) investigated heterocyclic compounds with structures similar to the compound for their antimicrobial activity. These compounds were incorporated into polyurethane varnish and printing ink paste and showed promising antimicrobial effects (El‐Wahab et al., 2015).

  • Antitumor Activity : Gouda et al. (2013) synthesized new derivatives of imidazo[1,2-a]pyrimidine, structurally related to the compound , and evaluated them as potential antitumor agents. The study highlights the potential of these compounds in cancer treatment (Gouda et al., 2013).

  • Anti-inflammatory Screening : Prajapat and Talesara (2016) conducted a study on compounds including benzimidazole and pyrimidine derivatives for their anti-inflammatory properties. These compounds were tested in vivo and some showed significant anti-inflammatory activity (Prajapat & Talesara, 2016).

Mechanism of Action

While the specific mechanism of action for “4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity in various human cancer cell lines .

Future Directions

Imidazo[1,2-a]pyrimidine cores continue to receive significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research may focus on developing more efficient synthetic methodologies and exploring the therapeutic potential of these compounds .

properties

IUPAC Name

4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGAFBXQCORRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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